An In-Depth Technical Guide to 1-Boc-3-Formyl-6-methoxyindole (CAS Number: 847448-73-1)
An In-Depth Technical Guide to 1-Boc-3-Formyl-6-methoxyindole (CAS Number: 847448-73-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-3-Formyl-6-methoxyindole, a key intermediate in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its potential applications in the development of novel therapeutics, particularly in the realm of oncology.
Core Compound Properties
1-Boc-3-Formyl-6-methoxyindole, also known as tert-butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate, is a protected indole derivative. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile building block for further chemical modifications. The presence of the methoxy group at the 6-position and a formyl group at the 3-position of the indole ring are key structural features that contribute to its utility in the synthesis of complex molecules with potential biological activity.
Table 1: Physicochemical Properties of 1-Boc-3-Formyl-6-methoxyindole
| Property | Value |
| CAS Number | 847448-73-1 |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | ≥97% |
Synthesis and Experimental Protocols
The primary synthetic route to 1-Boc-3-Formyl-6-methoxyindole is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] The electron-rich 1-Boc-6-methoxyindole attacks the electrophilic Vilsmeier reagent, leading to the introduction of a formyl group at the C3 position of the indole ring.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Boc-6-methoxyindole
This protocol is a representative procedure for the synthesis of 1-Boc-3-Formyl-6-methoxyindole.
Materials:
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1-Boc-6-methoxyindole
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Phosphoryl chloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for chromatography
Procedure:
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Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. To this stirred solution, add phosphoryl chloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.
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Formylation Reaction: Dissolve 1-Boc-6-methoxyindole (1 equivalent) in anhydrous dichloromethane in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up and Extraction: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with water and brine.
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Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-Boc-3-Formyl-6-methoxyindole as an off-white to yellow solid.
Spectroscopic Characterization Data
Table 2: Predicted ¹H NMR Spectral Data for 1-Boc-3-Formyl-6-methoxyindole (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | CHO |
| ~8.2 | s | 1H | H-2 |
| ~7.8 | d | 1H | H-4 |
| ~7.0 | d | 1H | H-7 |
| ~6.8 | dd | 1H | H-5 |
| ~3.9 | s | 3H | OCH₃ |
| ~1.7 | s | 9H | C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectral Data for 1-Boc-3-Formyl-6-methoxyindole (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | CHO |
| ~160.0 | C-6 |
| ~150.0 | C=O (Boc) |
| ~138.0 | C-7a |
| ~135.0 | C-2 |
| ~125.0 | C-3a |
| ~122.0 | C-4 |
| ~118.0 | C-3 |
| ~112.0 | C-5 |
| ~95.0 | C-7 |
| ~84.0 | C(CH₃)₃ |
| ~55.8 | OCH₃ |
| ~28.2 | C(CH₃)₃ |
Table 4: Predicted Key IR and MS Data for 1-Boc-3-Formyl-6-methoxyindole
| Spectroscopic Technique | Key Peaks/Signals |
| FT-IR (ν, cm⁻¹) | ~1730 (C=O, Boc), ~1670 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic) |
| Mass Spectrometry (ESI-MS) | m/z: 276.1 [M+H]⁺, 298.1 [M+Na]⁺ |
Applications in Drug Development
Indole-3-carboxaldehyde derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][7] The methoxy substitution on the indole ring is a common feature in many biologically active natural products and approved drugs, often enhancing ligand-target binding and improving pharmacokinetic properties.[8]
Potential as Anticancer Agents
Derivatives of 3-formylindoles have shown significant promise as anticancer agents by targeting various cancer hallmarks.[7] A prominent mechanism of action for many indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9] The structural features of 1-Boc-3-Formyl-6-methoxyindole make it an excellent starting material for the synthesis of more complex molecules designed to interact with the colchicine binding site on tubulin.
Furthermore, indole-based compounds have been implicated in the modulation of critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[10] While specific studies on 1-Boc-3-Formyl-6-methoxyindole are limited, its core structure suggests that it can be elaborated to generate potent inhibitors of these pathways.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 1-Boc-3-Formyl-6-methoxyindole.
Caption: Synthetic workflow for 1-Boc-3-Formyl-6-methoxyindole.
Potential Mechanism of Action in Cancer
This diagram depicts a potential mechanism through which derivatives of 1-Boc-3-Formyl-6-methoxyindole may exert their anticancer effects.
Caption: Potential mechanism of anticancer activity.
Conclusion
1-Boc-3-Formyl-6-methoxyindole is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds. Its straightforward preparation via the Vilsmeier-Haack reaction and the presence of reactive functional groups make it an attractive starting material for drug discovery programs. The structural similarities of its derivatives to known tubulin polymerization inhibitors and modulators of key cancer-related signaling pathways highlight its significant potential for the development of novel anticancer agents. Further investigation into the biological activities of derivatives of 1-Boc-3-Formyl-6-methoxyindole is warranted to fully explore their therapeutic potential.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE CAS#: 57476-50-3 [amp.chemicalbook.com]
- 9. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [sigmaaldrich.com]
- 10. growingscience.com [growingscience.com]
